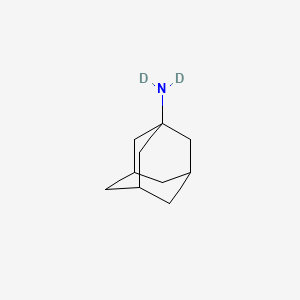

1-Aminoadamantane-N,N-D2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dideuterioadamantan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2/i/hD2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNWSYNQZKUICI-ZSJDYOACSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N([2H])C12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701010085 | |

| Record name | Amantadine-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701010085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Derivatization of 1 Aminoadamantane N,n D2

Methodologies for Deuterium (B1214612) Incorporation at the Amine Moiety

The introduction of deuterium at a primary amine functionality (R-NH₂ → R-ND₂) is typically achieved through hydrogen-deuterium (H/D) exchange reactions. The protons on the nitrogen atom are acidic and can be readily exchanged with a deuterium source. Several methodologies have been developed for this purpose, varying in efficiency, cost, and mildness of conditions.

A primary and straightforward method involves the use of deuterium oxide (D₂O) as the deuterium source. nih.gov The amine is dissolved or suspended in D₂O, often with an acid or base catalyst to facilitate the exchange. Heating the mixture can also accelerate the process. The equilibrium nature of the reaction means that using a large excess of D₂O is necessary to drive the exchange to completion and achieve high levels of deuteration.

Another common approach utilizes deuterated solvents, such as methanol-d₄ (MeOD) or dimethyl sulfoxide-d₆ (DMSO-d₆), which can serve as both the solvent and the deuterium source. researchgate.net For instance, H/D exchange of arylmethyl amines has been effectively achieved using a potassium tert-butoxide (KOt-Bu)/DMSO-d₆ system. researchgate.net

More sophisticated methods employ specific deuterating agents or catalysts. Transition-metal catalysts, including those based on platinum, ruthenium, or palladium, can facilitate H/D exchange under milder conditions. google.com For example, Pt/C catalysts have been used for H/D exchange in D₂O at room temperature. google.com Additionally, deuterated silanes in the presence of catalytic systems are effective for the deuteration of various compounds. researchgate.net

Table 1: Comparison of Methodologies for N-Deuteration of Primary Amines

| Methodology | Deuterium Source | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct H/D Exchange | D₂O | Heating, acid/base catalysis | Simple, cost-effective source (D₂O) | Requires excess D₂O, may require forcing conditions |

| Deuterated Solvents | MeOD, DMSO-d₆ | Base catalysis (e.g., KOt-Bu) | Can be highly efficient, mild conditions possible | Solvents are more expensive than D₂O |

| Metal-Catalyzed Exchange | D₂O, D₂ gas | Pt/C, Ru-based catalysts | High efficiency, mild conditions, high deuterium incorporation | Catalyst cost and potential for side reactions |

| Deaminative Deuteration | D₂O | O-diphenylphosphinylhydroxylamine (DPPH), K₂CO₃ | Rapid, high yields, mild aqueous conditions nih.gov | Multi-step process, involves removal of the original amine |

Synthesis Strategies for N-Deuterated Adamantane (B196018) Derivatives

The synthesis of 1-aminoadamantane-N,N-d₂ begins with the parent compound, 1-aminoadamantane, which is commercially available or can be synthesized through established routes. A common laboratory synthesis involves the reaction of 1-bromoadamantane (B121549) with formamide (B127407) to produce N-(1-adamantyl)formamide, followed by acidic hydrolysis to yield 1-aminoadamantane hydrochloride. researchgate.net

Once 1-aminoadamantane is obtained, the N-deuteration can be achieved using the methodologies described previously. A practical approach would be to dissolve 1-aminoadamantane (or its hydrochloride salt followed by neutralization) in an excess of a deuterated solvent like D₂O or MeOD. The mixture can be stirred, possibly with gentle heating, for a period to allow for complete H/D exchange at the amine group. The progress of the deuteration can be monitored using techniques like NMR spectroscopy by observing the disappearance of the N-H proton signal. After the exchange is complete, the deuterated solvent is removed under vacuum to yield the desired 1-aminoadamantane-N,N-d₂.

Table 2: Proposed Synthesis Scheme for 1-Aminoadamantane-N,N-D2

| Step | Reactants | Reagents/Conditions | Product |

|---|

| 1 | 1-Bromoadamantane | 1. Formamide (NH₂CHO), 140°C 2. Aqueous HCl, Ethanol, 85-90°C | 1-Aminoadamantane Hydrochloride | | 2 | 1-Aminoadamantane Hydrochloride | 1. Neutralization (e.g., aq. NaOH) 2. Extraction into an organic solvent | 1-Aminoadamantane | | 3 | 1-Aminoadamantane | D₂O (large excess), Stirring/Heating | 1-Aminoadamantane-N,N-d₂ |

Chemical Reactivity and Stability of the N,N-D2 Amine Functionality

The replacement of hydrogen with deuterium at the amine functionality introduces notable changes in the chemical and physical properties of the molecule, primarily due to the kinetic isotope effect (KIE). The nitrogen-deuterium (N-D) bond is stronger and has a lower zero-point vibrational energy than the corresponding nitrogen-hydrogen (N-H) bond. ulb.ac.be This increased bond strength has several consequences for the reactivity and stability of 1-aminoadamantane-N,N-d₂.

Stability: The N,N-d₂ amine functionality is generally more stable than its N,N-H₂ counterpart. The stronger N-D bonds are less susceptible to chemical or enzymatic cleavage. iaea.org This enhanced stability is a key reason for the use of deuterated compounds in medicinal chemistry, as it can slow down metabolic pathways that involve the breaking of N-H bonds, such as oxidative deamination. Amines are known to be susceptible to degradation by agents like nitric acid, and the deuterated analogue would be expected to exhibit slightly enhanced resistance to such degradation pathways where N-H bond cleavage is the rate-determining step. iaea.org

Reactivity: The primary amine group of 1-aminoadamantane is basic and nucleophilic. The deuteration at the nitrogen is not expected to significantly alter the fundamental basicity (pKa) of the amine, but it can affect the rates of reactions where the N-H (or N-D) bond is broken in the rate-limiting step. For example, in reactions involving proton transfer from the amine, the rate for the deuterated compound will be slower. Similarly, in condensation reactions, such as the formation of imines or amides, where a proton is lost from the nitrogen, a primary kinetic isotope effect may be observed, leading to a slower reaction rate for 1-aminoadamantane-N,N-d₂ compared to 1-aminoadamantane.

Table 3: Comparison of N-H and N-D Bond Properties

| Property | N-H Bond | N-D Bond | Implication for 1-Aminoadamantane-N,N-D₂ |

|---|---|---|---|

| Bond Energy | Lower | Higher | Increased thermal and metabolic stability |

| Vibrational Frequency | Higher | Lower | Observable shifts in IR spectroscopy |

| Reactivity in Bond Cleavage | Faster | Slower | Kinetic Isotope Effect (KIE) observed in relevant reactions |

| Acidity | Slightly more acidic | Slightly less acidic | Minor differences in acid-base equilibria |

Stereochemical Considerations in Deuterated Adamantane Amines

The adamantane cage possesses a highly symmetrical, diamondoid structure (T_d point group) and is achiral. The introduction of a substituent at one of the tertiary (bridgehead) carbon atoms, such as in 1-aminoadamantane, does not create a chiral center, and the molecule remains achiral.

The subsequent deuteration of the amino group to form 1-aminoadamantane-N,N-d₂ also does not induce chirality in the molecule. Although a trivalent nitrogen atom with three different substituents can be a chiral center, the lone pair of electrons allows for rapid pyramidal inversion at room temperature. This inversion interconverts the two enantiomeric forms, preventing their separation. In 1-aminoadamantane-N,N-d₂, the two other "substituents" on the nitrogen are identical (deuterium), so even if inversion were slow, the nitrogen would not be a stereocenter.

Chirality in adamantane derivatives arises when the substitution pattern breaks the inherent symmetry of the cage, for example, in 1,2-disubstituted adamantanes. mdpi.com However, for the specific compound 1-aminoadamantane-N,N-d₂, the molecule is achiral due to the high symmetry of the adamantane core and the nature of the amino group.

Advanced Synthetic Routes for Isotope-Labeled Adamantane Analogues

Beyond the specific N-deuteration of 1-aminoadamantane, a variety of advanced synthetic strategies exist for producing adamantane analogues labeled with isotopes at other positions. These labeled compounds are invaluable as internal standards in mass spectrometry and as probes for mechanistic studies. symeres.com

Carbon-13 and Nitrogen-15 Labeling: The synthesis of adamantane derivatives labeled with ¹³C or ¹⁵N typically requires a multi-step approach starting from simple, commercially available labeled precursors. researchgate.net For example, a ¹⁵N-labeled 1-aminoadamantane could be synthesized using ¹⁵N-labeled ammonia (B1221849) or a ¹⁵N-labeled aminating agent in a reaction with a suitable adamantane precursor, such as 1-bromoadamantane.

Perdeuteration: For applications requiring heavily deuterated standards, adamantane-d₁₆, where all hydrogen atoms on the carbon skeleton are replaced by deuterium, can be synthesized. medchemexpress.com Such syntheses are complex and often rely on H/D exchange reactions under harsh conditions or build-up from smaller deuterated fragments.

Late-Stage Functionalization and Isotope Exchange: Modern synthetic methods focus on late-stage isotopic labeling, where an isotope is introduced into a complex molecule at a late step in the synthesis. This approach is more efficient than carrying a label through a long synthetic sequence. For adamantane, this could involve C-H activation/functionalization reactions using a deuterated reagent or catalyst system to selectively replace specific C-H bonds with C-D bonds. cuni.cz For example, palladium-catalyzed C-H activation has been used to functionalize the adamantane skeleton, and employing deuterated reagents in such a system could provide a route to selectively deuterated adamantane derivatives. cuni.cz

Spectroscopic and Structural Elucidation of 1 Aminoadamantane N,n D2

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Compounds

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The introduction of deuterium (B1214612) into a molecule induces specific changes in the NMR spectra, which can be leveraged for detailed analysis.

Deuterium NMR (²H or D NMR) is a direct method to observe the deuterium nuclei within a molecule. wikipedia.org Unlike the spin-1/2 nucleus of protium (B1232500) (¹H), deuterium has a nuclear spin of 1. wikipedia.org This property makes it NMR active, though it results in broader signals compared to proton NMR. huji.ac.il

For 1-Aminoadamantane-N,N-D2, a ²H NMR spectrum would be primarily used to confirm the success and specificity of the deuteration process. A single resonance signal would be expected, corresponding to the two equivalent deuterium atoms attached to the nitrogen. The chemical shift would be very similar to the corresponding proton signal in unlabeled 1-aminoadamantane. huji.ac.il The presence of this peak, coupled with the absence of the corresponding -NH₂ proton signal in the ¹H NMR spectrum, provides definitive evidence for the N,N-dideuteration. wikipedia.orgresearchgate.net

Furthermore, in the solid state, ²H NMR can be a powerful tool to study molecular dynamics. wikipedia.org Changes in the spectral lineshape as a function of temperature can provide detailed information about the motion of the C-N bond and the reorientation of the -ND₂ group within the crystal lattice. wikipedia.org

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The substitution of hydrogen with deuterium causes small but measurable changes in the ¹³C chemical shifts, known as isotope effects. These effects are transmitted through bonds and are typically observed for carbons up to several bonds away from the site of deuteration. nih.govrsc.org

The primary isotope effect (α-effect) is on the carbon atom directly bonded to the deuterium. In this compound, this is the C1 carbon of the adamantane (B196018) cage. This carbon is expected to experience an upfield shift (a decrease in its chemical shift value) compared to the unlabeled compound. Smaller, secondary isotope effects (β-effects) would be observed for the adjacent C2, C8, and C9 carbons. These effects are valuable for confirming signal assignments in complex spectra. acs.org

Table 1: Expected ¹³C NMR Chemical Shifts and Deuterium Isotope Effects for this compound Note: Chemical shifts for 1-Aminoadamantane are based on typical values for adamantane derivatives. Isotope shifts (Δδ) are predicted based on general principles and may vary.

| Carbon Atom | 1-Aminoadamantane (δ ppm) | This compound (Predicted δ ppm) | Isotope Shift (Δδ ppm) |

| C1 (-C-ND₂) | ~53 | Shifted upfield | ~ -0.2 to -0.5 (α-effect) |

| C2, C8, C9 | ~42 | Shifted slightly upfield | ~ -0.1 (β-effect) |

| C3, C5, C7 | ~30 | Negligible shift | < -0.05 (γ-effect) |

| C4, C6, C10 | ~36 | Negligible shift | < -0.05 (δ-effect) |

Solid-state NMR (ssNMR) is an indispensable technique for characterizing the structure of crystalline and amorphous solids. Adamantane and its derivatives are often used as standards for chemical shift referencing in ssNMR experiments due to their sharp signals. nih.govwikipedia.org For this compound, techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) would provide insights into the crystalline packing and identify the presence of different polymorphs. The resolution in solid-state ¹H NMR can be significantly enhanced by using very high magic-angle spinning rates. researchgate.netrsc.org While the deuteration at the nitrogen atom would not directly impact the ¹³C ssNMR spectrum significantly, it could subtly influence crystal packing, which might be detectable as small changes in chemical shifts compared to the non-deuterated analogue.

Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Pathway Analysis

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS is essential for confirming the incorporation of deuterium and assessing the isotopic purity.

The molecular weight of unlabeled 1-aminoadamantane (C₁₀H₁₇N) is 151.25 g/mol . nih.govnist.gov Upon replacement of two hydrogen atoms with deuterium, the molecular weight of this compound (C₁₀H₁₅D₂N) increases to approximately 153.26 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 153, confirming the successful deuteration. The relative intensities of peaks at m/z 151, 152, and 153 can be used to calculate the isotopic enrichment.

Analysis of the fragmentation pathways provides further structural confirmation. nih.gov In electron ionization mass spectrometry (EI-MS), 1-aminoadamantane typically shows a prominent molecular ion peak and a base peak at m/z 93, resulting from the loss of the aminomethyl radical. For the deuterated analogue, the fragmentation pattern would be similar, but the masses of fragments containing the deuterated amino group would be shifted. Comparing the fragmentation of the labeled and unlabeled compounds helps to elucidate the breakdown mechanism. researchgate.netwvu.edu

Table 2: Comparison of Major Expected Mass Fragments for 1-Aminoadamantane and its N,N-D2 Analogue

| Fragment Ion | Proposed Structure | 1-Aminoadamantane (m/z) | This compound (m/z) |

| [M]⁺ | [C₁₀H₁₇N]⁺ | 151 | 153 |

| [M-NH₂]⁺ / [M-ND₂]⁺ | [C₁₀H₁₅]⁺ | 135 | 135 |

| [Adamantyl cation] | [C₁₀H₁₅]⁺ | 135 | 135 |

| [M-C₄H₉]⁺ | [C₆H₈N]⁺ | 94 | 96 |

Vibrational Spectroscopy (IR, Raman) for Deuteration Effects on Molecular Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cardiff.ac.uk The substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift in the vibrational frequencies of the bonds involved. This isotopic shift is a powerful tool for assigning specific vibrational modes. researchgate.net

In the IR spectrum of 1-aminoadamantane, the N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3400 cm⁻¹ (for asymmetric and symmetric stretches). The N-H scissoring (bending) vibration is found around 1600 cm⁻¹. researchgate.net

For this compound, the corresponding N-D stretching vibrations are expected to shift to a significantly lower frequency, approximately in the 2400-2550 cm⁻¹ range. This shift is due to the increased reduced mass of the N-D bond compared to the N-H bond. Similarly, the N-D bending vibration would also shift to a lower wavenumber. The characteristic vibrations of the adamantane cage, such as C-H stretches (~2900 cm⁻¹) and various skeletal deformations below 1500 cm⁻¹, would remain largely unaffected. researchgate.netresearchgate.net

Table 3: Expected Vibrational Frequencies for N-H and N-D Modes

| Vibrational Mode | 1-Aminoadamantane (cm⁻¹) | This compound (Expected cm⁻¹) |

| N-H / N-D Asymmetric Stretch | ~3380 | ~2530 |

| N-H / N-D Symmetric Stretch | ~3300 | ~2450 |

| N-H / N-D Scissoring (Bend) | ~1620 | ~1190 |

X-ray Crystallography for Solid-State Packing and Intermolecular Interactions of Adamantane Derivatives

X-ray crystallography provides precise information about the arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of 1-aminoadamantane hydrochloride is well-documented. researchgate.net In the solid state, the protonated amino group (-NH₃⁺) forms hydrogen bonds with the chloride counter-ions, defining the crystal packing. mdpi.com

Investigation of Isotopic Effects in 1 Aminoadamantane N,n D2

Kinetic Isotope Effects (KIE) in Chemical Reactions Involving N,N-D2 Functionality

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org It is a powerful tool for elucidating reaction mechanisms. rsc.org The KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD).

In the case of 1-Aminoadamantane-N,N-D2, the primary KIE would be observed in reactions where the N-D bond is broken in the rate-determining step. Due to the greater mass of deuterium (B1214612) compared to protium (B1232500) (hydrogen), the N-D bond has a lower zero-point vibrational energy than the N-H bond. libretexts.org Consequently, more energy is required to break the N-D bond, leading to a slower reaction rate. This results in a "normal" primary KIE, where kH/kD > 1.

For reactions involving the amino group of 1-aminoadamantane, such as N-demethylation or oxidation, the cleavage of a C-H bond on a methyl group attached to the nitrogen is often the rate-limiting step. In such cases, deuteration at the nitrogen (N,N-D2) would result in a secondary KIE. Secondary KIEs are typically smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). wikipedia.org

Table 1: Representative Kinetic Isotope Effects in Amine Oxidation

| Reaction Type | Substrate | kH/kD | Reference |

|---|---|---|---|

| N-Demethylation | N,N-Dimethylanilines | 1.5 - 3.3 | acs.org |

| Amine Oxidation | Benzylamine | 5.2 | nih.gov |

This table presents illustrative KIE values for reactions involving amines, demonstrating the range of effects that can be observed. Specific values for this compound would require experimental determination.

The magnitude of the KIE can provide insights into the transition state of the reaction. For instance, a large primary KIE suggests a transition state where the N-H(D) bond is significantly broken. In enzymatic reactions, the study of KIEs has been instrumental in understanding reaction mechanisms, including the role of hydrogen tunneling. nih.govnih.gov

Deuterium Isotope Effects on Spectroscopic Properties

The substitution of protium with deuterium at the amino group of 1-aminoadamantane significantly alters its spectroscopic properties, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

In ¹H NMR spectroscopy, the deuterium nucleus has a different gyromagnetic ratio and a spin quantum number of 1, compared to 1/2 for protium. This means that the deuterium signal is not observed in a standard ¹H NMR spectrum. Furthermore, the presence of deuterium can cause small shifts in the resonance of nearby protons, known as isotope shifts. fu-berlin.de

In ¹⁵N NMR spectroscopy, a more direct observation of the isotope effect is possible. The replacement of H with D on the nitrogen atom typically leads to a significant upfield shift (to lower frequency) of the ¹⁵N resonance. scispace.com This is a secondary isotope effect, transmitted through one bond (¹ΔN(D)). The magnitude of this shift can be correlated with the nature of the N-H(D) bond and its interactions, such as hydrogen bonding.

Table 2: Typical Deuterium Isotope Shifts in NMR Spectroscopy of Amines

| Nucleus | Isotope Effect Type | Typical Shift (ppm) | Reference |

|---|---|---|---|

| ¹⁵N | ¹ΔN(D) | -0.70 | fu-berlin.de |

This table provides representative values for deuterium-induced isotope shifts in the NMR spectra of amines. The exact values for this compound would depend on the specific molecular environment and solvent.

In infrared (IR) spectroscopy, the vibrational frequency of a bond is dependent on the masses of the atoms involved. The heavier mass of deuterium results in a lower vibrational frequency for the N-D stretching and bending modes compared to the corresponding N-H modes. researchgate.net The ratio of the N-H to N-D stretching frequencies (νN-H/νN-D) is approximately 1.3-1.4. This predictable shift is a hallmark of deuteration and can be used to confirm the isotopic labeling and to study the local environment of the amino group.

Table 3: Comparison of N-H and N-D Vibrational Frequencies

| Vibrational Mode | Typical N-H Frequency (cm⁻¹) | Expected N-D Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Symmetric Stretch | ~3300 | ~2400 | researchgate.netmdpi.com |

| Asymmetric Stretch | ~3400 | ~2500 | researchgate.netmdpi.com |

This table illustrates the expected shifts in IR vibrational frequencies upon N-deuteration of an amine. The precise frequencies for this compound may vary.

Influence of Deuteration on Molecular Conformation and Dynamics

In a molecule like 1-aminoadamantane, which has a rigid cage-like structure, the conformational effects of N,N-D2 deuteration are likely to be minor. However, the dynamics of the amino group itself, such as the rate of nitrogen inversion and the rotation around the C-N bond, can be affected. The increased mass of the -ND2 group would be expected to slightly slow down these dynamic processes.

Furthermore, deuteration can affect intermolecular interactions, particularly hydrogen bonding. The N-D···A hydrogen bond (where A is an acceptor atom) is generally considered to be slightly weaker than the corresponding N-H···A bond. This can lead to differences in the structure and stability of solvated species and crystalline forms.

Quantum Mechanical Tunneling Effects in Deuterated Adamantane (B196018) Systems

Quantum mechanical tunneling is a phenomenon where a particle can pass through a potential energy barrier even if it does not have sufficient energy to overcome it classically. nih.gov This effect is particularly significant for light particles like electrons and hydrogen nuclei (protons and deuterons). In chemical reactions, especially those involving the transfer of hydrogen, tunneling can play a crucial role, leading to reaction rates that are significantly higher than predicted by classical transition state theory. nih.gov

The probability of tunneling is highly dependent on the mass of the tunneling particle. Since deuterium is twice as massive as protium, its tunneling probability is significantly lower. This difference in tunneling efficiency is a major contributor to the magnitude of kinetic isotope effects, especially at low temperatures. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-Aminoadamantane |

| This compound |

| N,N-Dimethylanilines |

| Benzylamine |

Metabolic Stability and Biotransformation Studies of 1 Aminoadamantane N,n D2

In Vitro Metabolic Stability Assays Utilizing N,N-D2 Labeling

In vitro metabolic stability assays are crucial in drug discovery for predicting the metabolic fate of a new chemical entity (NCE) in the body. thermofisher.com The use of isotopically labeled compounds, such as 1-Aminoadamantane-N,N-D2, offers a precise method for these evaluations. These assays typically utilize liver-derived systems like cryopreserved hepatocytes or subcellular fractions such as liver microsomes, which contain the primary enzymes responsible for drug metabolism. thermofisher.combdj.co.jp

The general procedure for an in vitro metabolic stability assay involves incubating the test compound (this compound) with a metabolically active system, such as human liver microsomes (HLM) or hepatocytes. mdpi.comspringernature.com The reaction mixture is maintained at a physiological temperature (37°C), and samples are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes). thermofisher.com The concentration of the parent compound remaining over time is then measured using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The N,N-D2 label on 1-Aminoadamantane provides a distinct mass signature, allowing for clear differentiation from its non-deuterated counterpart and any potential background interference, thus enhancing the accuracy of quantification.

From the disappearance rate of the parent compound, key pharmacokinetic parameters can be calculated. The in vitro half-life (t½) is determined from the slope of the natural logarithm of the remaining parent compound concentration versus time. This value is then used to calculate the intrinsic clearance (Clint), which represents the metabolic capacity of the liver for the compound. thermofisher.com

Below is a representative data table illustrating the results from a typical in vitro metabolic stability assay in human liver microsomes, comparing 1-Aminoadamantane to its deuterated analog.

| Compound | Incubation Time (min) | % Parent Compound Remaining | In Vitro t½ (min) | Intrinsic Clearance (Clint) (µL/min/mg protein) |

|---|---|---|---|---|

| 1-Aminoadamantane | 0 | 100 | 45 | 30.8 |

| 1-Aminoadamantane | 15 | 79 | ||

| 1-Aminoadamantane | 30 | 62 | ||

| 1-Aminoadamantane | 60 | 38 | ||

| 1-Aminoadamantane | 120 | 15 | ||

| This compound | 0 | 100 | 88 | 15.8 |

| This compound | 15 | 89 | ||

| This compound | 30 | 78 | ||

| This compound | 60 | 60 | ||

| This compound | 120 | 37 |

Impact of Deuteration on Cytochrome P450-Mediated Metabolism Pathways

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the phase I metabolism of a vast number of drugs. researchgate.netnih.gov These enzymes often catalyze oxidation reactions, which typically involve the cleavage of a carbon-hydrogen (C-H) bond. nih.gov The substitution of hydrogen with deuterium (B1214612), a heavier and stable isotope, results in a stronger carbon-deuterium (C-D) bond compared to a C-H bond. juniperpublishers.comnih.gov This difference in bond strength is the basis of the kinetic isotope effect (KIE), where the cleavage of a C-D bond requires more energy and thus occurs at a slower rate. nih.govnih.gov

For 1-Aminoadamantane, metabolism can occur at various sites. However, the deuteration at the N,N-position specifically targets metabolic pathways involving the amino group. While the primary metabolic pathway for amantadine (B194251) is N-acetylation, other CYP-mediated reactions such as N-dealkylation or oxidation of the adamantane (B196018) ring can occur. nih.gov By replacing the hydrogens on the amino group with deuterium, the rate of any CYP-mediated reaction that involves the cleavage of these N-H bonds is expected to be reduced.

Identification and Characterization of Deuterated Metabolites

The identification of metabolites is a critical step in understanding the biotransformation of a drug candidate. For this compound, the metabolites formed are expected to be structurally identical to those of the non-deuterated parent drug, with the key difference being the retention of the deuterium label. researchgate.net The primary metabolic pathway for amantadine is N-acetylation, leading to the formation of N-acetyl-1-aminoadamantane. nih.govbiomarkdiagnostics.com Other identified metabolic pathways include N-methylation and the formation of Schiff bases and N-formiates. nih.gov

The characterization of these deuterated metabolites is typically performed using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). escholarship.org This technique allows for the separation of the parent compound from its metabolites and provides accurate mass measurements to determine their elemental composition. The deuterium atoms in this compound result in a predictable mass shift in both the parent ion and its subsequent fragment ions in tandem mass spectrometry (MS/MS) experiments. This unique isotopic signature is invaluable for confirming the structure of the metabolites and distinguishing them from endogenous compounds. escholarship.orgmdpi.com

For example, the N-acetylated metabolite of this compound would show a mass increase corresponding to the addition of an acetyl group while retaining the two deuterium atoms. By comparing the fragmentation patterns of the deuterated metabolites with those of the non-deuterated standards, the site of metabolic modification can be confirmed.

The following table summarizes the expected major deuterated metabolites of this compound.

| Parent Compound | Metabolic Pathway | Expected Deuterated Metabolite | Analytical Confirmation Method |

|---|---|---|---|

| This compound | N-Acetylation | N-Acetyl-1-aminoadamantane-N,N-D2 | LC-HRMS/MS |

| This compound | N-Methylation | N-Methyl-1-aminoadamantane-N,N-D2 | LC-HRMS/MS |

| This compound | N-Formylation | N-Formyl-1-aminoadamantane-N,N-D2 | LC-HRMS/MS |

Deuterium Isotope Effects on Metabolic Clearance and Half-Life in Preclinical Models

The primary goal of deuteration in drug design is often to leverage the deuterium kinetic isotope effect to improve a drug's pharmacokinetic profile. juniperpublishers.com By slowing the rate of metabolism, deuteration can lead to a decrease in metabolic clearance and a corresponding increase in the biological half-life of the compound. juniperpublishers.comresearchgate.net This can result in a more favorable pharmacokinetic profile, potentially allowing for less frequent dosing and more consistent drug exposure.

In preclinical animal models (e.g., rats, mice), the pharmacokinetic properties of this compound would be compared directly to its non-deuterated counterpart, 1-Aminoadamantane. Following administration of each compound, blood samples are collected over a period of time and analyzed to determine the plasma concentration-time profile. Key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½) are then calculated. nih.gov

The deuterium isotope effect is expected to manifest as a lower clearance and a longer half-life for this compound compared to 1-Aminoadamantane, assuming that metabolism is a significant route of elimination for this compound. nih.govsci-hub.se The magnitude of this effect will depend on the extent to which the deuterated bonds are involved in the rate-limiting step of its metabolism. nih.govnih.gov

A hypothetical comparison of pharmacokinetic parameters in a preclinical rat model is presented in the table below.

| Compound | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Elimination Half-Life (t½) (h) | Area Under the Curve (AUC) (ng·h/mL) |

|---|---|---|---|---|

| 1-Aminoadamantane | 25.4 | 6.2 | 2.8 | 661 |

| This compound | 14.1 | 6.1 | 5.0 | 1184 |

Pharmacokinetic Investigations of 1 Aminoadamantane N,n D2 in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling with Deuterated Probes

The ADME profile of a drug candidate is a critical determinant of its clinical viability. While specific ADME data for 1-Aminoadamantane-N,N-D2 is not extensively available in public literature, we can infer its profile based on the well-documented pharmacokinetics of its non-deuterated parent compound, amantadine (B194251), and the known effects of deuteration.

Amantadine is readily and almost completely absorbed from the gastrointestinal tract. pendopharm.com Following oral administration, peak plasma concentrations are typically reached within 3-4 hours. e-lactancia.org It is widely distributed throughout the body, with an apparent volume of distribution of 5-10 L/kg, indicating extensive tissue binding. e-lactancia.org Amantadine is approximately 67% bound to plasma proteins. e-lactancia.org

Metabolism of amantadine is minimal, with about 90% of an administered dose being excreted unchanged in the urine. sci-hub.se The primary route of elimination is renal, involving both glomerular filtration and tubular secretion. nih.gov A minor N-acetylated metabolite has been identified, accounting for 5-15% of the dose. e-lactancia.org

The introduction of deuterium (B1214612) at the N,N-position of 1-aminoadamantane is anticipated to influence its metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions involving the cleavage of this bond, a phenomenon known as the kinetic isotope effect. This may result in a reduced formation of the N-acetylated metabolite and potentially other minor metabolites, leading to a higher proportion of the parent drug being excreted unchanged.

Table 1: Predicted ADME Profile of this compound vs. Amantadine

| Parameter | Amantadine (Non-deuterated) | This compound (Deuterated) (Predicted) |

| Absorption | Readily absorbed | Expected to be similar to amantadine |

| Distribution | Wide, extensive tissue binding | Expected to be similar to amantadine |

| Metabolism | Minimal (5-15% N-acetylation) e-lactancia.org | Potentially reduced N-acetylation due to kinetic isotope effect |

| Excretion | Primarily renal, largely unchanged sci-hub.senih.gov | Primarily renal, potentially higher percentage of unchanged drug |

Blood-Brain Barrier (BBB) Penetration Studies of Deuterated Adamantane (B196018) Amines

The ability of a drug to cross the blood-brain barrier (BBB) is crucial for its efficacy in treating central nervous system (CNS) disorders. Amantadine is known to readily penetrate the BBB. pendopharm.comresearchgate.net Studies have shown that the transport of amantadine across the BBB is not solely dependent on passive diffusion but involves a carrier-mediated transport system. researchgate.netnih.gov Specifically, a proton-coupled organic cation antiporter is implicated in its influx into the brain. researchgate.net

Organ-Specific Accumulation and Elimination Dynamics in Animal Models

Following administration, amantadine distributes to various organs and tissues. Studies in animal models have shown accumulation in the lungs, liver, kidneys, and spleen. The elimination half-life of amantadine in healthy adults with normal renal function is approximately 15 hours. pendopharm.com

Comparative Pharmacokinetics of Deuterated vs. Non-Deuterated Adamantane Derivatives in Preclinical Species

Direct comparative pharmacokinetic studies of this compound and amantadine in preclinical species are not widely reported. However, we can draw parallels from studies on other deuterated and non-deuterated drugs and the known pharmacokinetics of amantadine and its close analogue, rimantadine (B1662185).

A comparative study between amantadine and rimantadine revealed significant differences in their pharmacokinetic profiles. Rimantadine exhibits a lower peak plasma concentration, a longer plasma elimination half-life (36.5 hours vs. 16.7 hours for amantadine), and is more extensively metabolized, with only a small percentage of the administered dose excreted unchanged in the urine. nih.govnih.gov

Table 2: Hypothetical Comparative Pharmacokinetic Parameters

| Parameter | Amantadine | This compound (Hypothetical) | Rationale for Difference |

| Cmax | ~0.65 µg/mL nih.gov | Potentially similar or slightly higher | Slower metabolism may lead to higher peak concentration. |

| Tmax | ~3-4 hours e-lactancia.org | Likely similar | Absorption is unlikely to be affected by deuteration. |

| t1/2 (elimination) | ~16.7 hours nih.gov | Potentially longer | Reduced metabolic clearance can extend the half-life. |

| AUC | Baseline | Potentially increased | Slower clearance leads to greater overall drug exposure. |

| Metabolism | 5-15% N-acetylation e-lactancia.org | Potentially <5% | Kinetic isotope effect slows the rate of N-acetylation. |

| Renal Clearance | Major route nih.gov | Major route | Unchanged drug is still primarily cleared by the kidneys. |

Mechanistic Studies of Biological Interactions Utilizing 1 Aminoadamantane N,n D2

Molecular Interactions with Ion Channels

M2 Proton Channel Binding and Inhibition Mechanisms

1-Aminoadamantane, also known as amantadine (B194251), is a well-documented inhibitor of the influenza A virus M2 proton channel, a crucial component in the viral replication cycle. nih.govnih.gov The M2 protein forms a tetrameric, pH-gated ion channel that facilitates the acidification of the virion interior, a necessary step for the release of the viral genome into the host cell. nih.govnih.gov

The inhibitory action of amantadine is achieved through a physical blockage of the M2 channel pore. nih.govmdpi.com Structural studies, including solid-state NMR and X-ray crystallography, have revealed a high-affinity binding site for a single amantadine molecule within the N-terminal lumen of the channel. nih.govnih.gov This binding site is characterized by a hydrophobic pocket surrounded by key amino acid residues. nih.gov The interaction of amantadine with these residues effectively occludes the channel, preventing the passage of protons. nih.govmdpi.com This disruption of proton transport halts the viral uncoating process, thereby inhibiting viral replication. youtube.com

While the primary mechanism is pore blockage, some studies have suggested the existence of a second, lower-affinity binding site on the C-terminal, lipid-facing surface of the channel. nih.govnih.govanu.edu.au However, the luminal binding site is considered the primary site for the drug's antiviral activity. nih.gov The orientation and dynamics of amantadine are distinct in these two sites, as demonstrated by 2H NMR studies. nih.gov The snug fit of amantadine within the channel's lumen perturbs the water-wires essential for proton translocation and disrupts the protonation equilibrium of the critical His37 residue. nih.govmdpi.com

NMDA Receptor Antagonism and Kinetic Analysis

1-Aminoadamantane and its derivatives, such as memantine (B1676192) (1-amino-3,5-dimethyladamantane), are known antagonists of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.govnih.gov The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity and memory function. nih.gov However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders. nih.gov

Amantadine and memantine act as uncompetitive, open-channel blockers of the NMDA receptor. nih.govnih.gov This means they only bind to the receptor when it is in its open state, activated by the binding of glutamate (B1630785) and a co-agonist like glycine (B1666218) or D-serine. nih.gov The binding site for these adamantane (B196018) derivatives is located within the ion channel pore, overlapping with the Mg2+ binding site. nih.gov

Kinetic studies have shown that the antagonism by memantine is strongly voltage-dependent and exhibits rapid kinetics. nih.gov This is in contrast to other NMDA receptor antagonists like MK-801, which show much slower kinetics. nih.gov The IC50 value for memantine's antagonism of NMDA responses has been measured to be in the low micromolar range. nih.gov The presence of two methyl groups in memantine, compared to amantadine, significantly improves its affinity for the NMDA receptor by interacting with hydrophobic pockets within the channel. nih.gov

| Compound | Target | IC50 (µM) | Antagonism Type |

| Memantine | NMDA Receptor | 2.92 +/- 0.05 | Uncompetitive, Open-channel |

| Amantadine | NMDA Receptor | Higher than Memantine | Uncompetitive, Open-channel |

Data sourced from patch clamp studies on cultured neurons.

Ligand-Receptor Binding Kinetics and Affinity Studies (e.g., Dopamine (B1211576) Receptors, Sigma-1 Receptors)

In addition to ion channels, 1-aminoadamantane and its derivatives interact with other receptor systems, including dopamine and sigma-1 receptors. These interactions are thought to contribute to their therapeutic effects in certain neurological conditions.

Binding studies have demonstrated that amantadine and memantine are ligands for the sigma-1 receptor. nih.govnih.gov The affinity of amantadine for the sigma-1 receptor has been reported with Ki values in the micromolar range. nih.govmdpi.com Specifically, one study identified a Ki of 7.44 +/- 0.82 µM for amantadine at the sigma-1 receptor in rat forebrain homogenates. nih.gov These compounds have been shown to act as agonists at the sigma-1 receptor, which may play a role in modulating dopaminergic transmission. nih.govresearchgate.net

The interaction of adamantane derivatives with dopamine receptors has also been investigated. While the direct binding affinity of 1-aminoadamantane to dopamine receptors is relatively low, its modulation of the dopaminergic system is believed to be, in part, mediated by its actions at the sigma-1 receptor. nih.gov The functional coupling of dopamine receptors with G-proteins has been shown to be enhanced in the presence of amantadine, an effect that can be antagonized by a sigma-1 receptor antagonist. nih.gov

| Compound | Receptor | Ki (µM) |

| Amantadine | Sigma-1 | 7.44 +/- 0.82 |

| Memantine | Sigma-1 | 2.60 +/- 0.62 |

Data represents affinity for the sigma-1 receptor in rat forebrain homogenates.

Enzyme Inhibition and Modulation Using Isotope-Labeled Probes

While the primary biological targets of 1-aminoadamantane are ion channels and certain G-protein coupled receptors, derivatives of adamantane have been synthesized and investigated for their potential to inhibit various enzymes. For instance, novel amantadine-based compounds have been shown to inhibit enzymes such as urease, α-amylase, and α-glucosidase. nih.gov The inhibitory concentrations (IC50) for these synthetic derivatives against α-amylase and α-glucosidase were in the micromolar range. nih.govnih.gov

The use of isotope-labeled probes, such as 1-Aminoadamantane-N,N-D2, is a valuable technique in mechanistic studies of enzyme inhibition. Deuterium (B1214612) labeling can be used to probe reaction mechanisms and to understand the binding modes of inhibitors. researchgate.net For example, deuterium labeling can help to distinguish between different mechanistic pathways in catalytic reactions by observing the retention or loss of the deuterium label in the product. researchgate.net While specific studies detailing the use of this compound as a probe for enzyme inhibition are not extensively documented in the available literature, the principles of using isotope-labeled compounds are well-established in the field of enzymology.

Deuterium-Enhanced Probes for Investigating Protein-Ligand Dynamics

Deuterium-enhanced probes, such as this compound, are powerful tools for investigating the dynamics of protein-ligand interactions. longdom.orgnih.gov Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Deuterium Exchange Mass Spectrometry (DXMS) leverage the unique properties of deuterium to provide insights into conformational changes and the kinetics of binding events. longdom.orglongdom.orgutoronto.ca

In NMR studies, the replacement of hydrogen with deuterium can simplify complex spectra and allow for the measurement of specific relaxation parameters that are sensitive to molecular motion. utoronto.canih.govnih.gov For example, 2H NMR has been used to study the orientation and dynamics of amantadine within the M2 proton channel. nih.gov Furthermore, NMR relaxation experiments can provide information on the timescale of protein dynamics, from picoseconds to milliseconds, revealing how the binding of a ligand like this compound affects the flexibility and conformational landscape of its target protein. springernature.comdntb.gov.ua

DXMS is another technique that benefits from deuterium labeling. longdom.orglongdom.org By monitoring the rate of hydrogen-deuterium exchange in the presence and absence of a ligand, researchers can identify regions of the protein that become more or less solvent-accessible upon binding. hubspot.netacs.org This information can be used to map the ligand-binding site and to understand allosteric effects, where binding at one site influences the dynamics and function of a distant part of the protein. nih.govacs.org

Theoretical and Computational Chemistry Approaches for 1 Aminoadamantane N,n D2

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Aminoadamantane-N,N-D2. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the molecule's electronic structure, geometry, and energetics.

The electronic structure of adamantane (B196018) and its derivatives has been a subject of theoretical studies. These calculations reveal that the rigid cage-like structure of the adamantane core is a key determinant of its electronic properties. For this compound, the primary focus of electronic structure calculations would be on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding its reactivity. The energy gap between the HOMO and LUMO for adamantane is noted to be larger than 6 eV.

Table 1: Calculated Energetic Properties of Adamantane Derivatives

| Property | Description | Significance for this compound |

|---|---|---|

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the chemical reactivity and electronic stability of the molecule. |

| Ionization Potential | The energy required to remove an electron from the molecule. | Relevant for understanding its behavior in biological systems and potential for forming radical cations. |

| Electron Affinity | The energy released when an electron is added to the molecule. | Provides insight into its ability to accept electrons in chemical reactions. |

| Zero-Point Vibrational Energy (ZPVE) | The lowest possible energy that a quantum mechanical system may have. | Differences in ZPVE between deuterated and non-deuterated forms are the basis for isotopic effects. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed information about its conformational preferences and how it interacts with its environment, such as solvent molecules or biological macromolecules.

Due to the rigid nature of the adamantane cage, the conformational flexibility of this compound is limited to the rotation around the C-N bond of the amino group. MD simulations can explore the rotational energy barrier and the preferred orientation of the -ND2 group.

Furthermore, these simulations are invaluable for studying intermolecular interactions. By simulating this compound in a solvent, typically water, one can analyze the hydrogen bonding patterns between the deuterium (B1214612) atoms of the amino group and surrounding water molecules. The strength and lifetime of these N-D···O hydrogen bonds can be compared to the N-H···O bonds of amantadine (B194251) to understand the influence of deuteration on solvation.

Docking Studies to Predict Binding Modes with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein.

Amantadine, the non-deuterated form of the compound, is known to interact with various biological targets, including the M2 ion channel of the influenza A virus. Docking studies of this compound into the binding sites of these known targets can be performed to predict its binding mode. These studies typically involve:

Preparation of the ligand and receptor: Building the 3D structures of this compound and the target protein.

Defining the binding site: Identifying the region on the protein where the ligand is expected to bind.

Sampling of ligand conformations and orientations: Using a scoring function to evaluate and rank the different binding poses.

Prediction of Isotopic Effects through Computational Modeling

Deuteration of molecules can lead to isotopic effects, which are changes in the rate or equilibrium of a chemical reaction when one of the atoms in the reactants is replaced with one of its isotopes. Computational modeling is a key tool for predicting and understanding these effects for this compound.

The primary cause of kinetic isotope effects (KIEs) is the difference in the zero-point vibrational energy (ZPVE) between C-H and C-D bonds, or in this case, N-H and N-D bonds. The N-D bond has a lower ZPVE than the N-H bond. If this bond is broken or formed in the rate-determining step of a reaction, a KIE will be observed.

Computational models can predict KIEs by:

Calculating the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species.

Using these frequencies to calculate the ZPVEs.

The KIE can then be estimated from the differences in the activation energies.

For this compound, this could be relevant for understanding its metabolic profile, as enzymatic reactions involving the amino group could exhibit a KIE.

Crystal Structure Prediction and Polymorphism Studies of Deuterated Adamantane Salts

Crystal structure prediction (CSP) is a computational methodology that aims to predict the crystal structure of a solid from its chemical composition. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect in the development of pharmaceutical compounds.

For salts of this compound, such as the hydrochloride salt, CSP can be used to generate a landscape of possible crystal packing arrangements. These studies can help in identifying the most stable polymorphs and understanding the factors that govern the crystal packing, such as hydrogen bonding and van der Waals interactions.

The deuteration of the amino group can have a subtle but significant impact on the crystal structure. The N-D···Cl hydrogen bonds in the crystal lattice of a deuterated salt will have slightly different lengths and strengths compared to the N-H···Cl bonds in the non-deuterated form. These differences can influence the relative stability of different polymorphs and could potentially lead to the formation of new polymorphic forms that are not observed for the non-deuterated compound. Computational studies can explore these possibilities by comparing the crystal energy landscapes of the deuterated and non-deuterated salts.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Analytical Method Development and Application As Internal Standards

Development of LC-MS/MS Methods for Quantitation of 1-Aminoadamantane-N,N-D2

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitation of small molecules in complex biological samples due to its high sensitivity and specificity. nih.gov The development of an LC-MS/MS method for this compound, often in conjunction with its non-deuterated analyte, involves the optimization of chromatographic separation and mass spectrometric detection.

Chromatographic Separation: Separation is typically achieved using a reversed-phase C18 column. nih.govnih.gov Isocratic elution, which uses a constant mobile phase composition, is often sufficient for separating amantadine (B194251) and its deuterated internal standard from endogenous matrix components. A common mobile phase composition includes a mixture of an organic solvent like acetonitrile or methanol and an aqueous solution containing a modifier such as formic acid or ammonium acetate to ensure efficient ionization. nih.govnih.gov

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. japsonline.com The instrument is set to Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. For 1-Aminoadamantane, the protonated molecular ion [M+H]+ has a mass-to-charge ratio (m/z) of 152.00, which fragments to a prominent product ion at m/z 134.90. japsonline.com For the deuterated internal standard, this compound, the [M+H]+ ion would be at m/z 154.2, with a corresponding shift in its fragment ion. The specific MRM transitions are optimized through direct infusion of the standards into the mass spectrometer.

Table 1: Example LC-MS/MS Parameters for Amantadine and this compound

| Parameter | Condition |

|---|---|

| LC System | High-Performance Liquid Chromatography (HPLC) System |

| Column | Reversed-phase C18 (e.g., 4.6 mm x 50 mm, 2.7 µm) nih.gov |

| Mobile Phase | 70% 0.1% Formic Acid: 30% Acetonitrile nih.gov |

| Flow Rate | 0.8 mL/min nih.gov |

| Injection Volume | 5-20 µL |

| Run Time | ~3 minutes nih.gov |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 152.0 (Amantadine), 154.2 (this compound) |

| Product Ion (m/z) | 134.9 (Amantadine), 137.0 (this compound) |

| Source Temp. | 600 °C researchgate.net |

Utilization as Internal Standards in Bioanalytical Assays for Adamantane (B196018) Derivatives

The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended by regulatory agencies for bioanalytical method development. nih.gov this compound is an ideal IS for quantifying adamantane derivatives like amantadine in biological samples such as plasma, serum, and urine.

The primary purpose of an internal standard is to correct for the variability inherent in the analytical process. researchgate.net This includes variations during sample preparation (e.g., extraction recovery), chromatographic separation (e.g., injection volume), and mass spectrometric detection (e.g., ion suppression or enhancement). nih.gov Because a SIL-IS like this compound has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar effects in the ion source. nih.gov This ensures that any loss of analyte during the process is mirrored by a proportional loss of the IS, leading to a consistent analyte-to-IS peak area ratio and thus improving the accuracy and precision of the measurement. researchgate.net

The incorporation of adamantane moieties into drug molecules is a common strategy to enhance lipophilicity and improve pharmacokinetic properties, making them suitable for treating various neurological and viral diseases. nih.gov Therefore, the accurate measurement of these derivatives is critical, and the use of a deuterated internal standard like this compound is a cornerstone of reliable bioanalytical assays for these compounds.

Optimization of Sample Preparation Techniques for Deuterated Compounds

Effective sample preparation is essential to remove interfering components from the biological matrix and isolate the analyte and internal standard before LC-MS/MS analysis. researchgate.net The choice of technique depends on the nature of the analyte and the matrix. Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). youtube.com

Protein Precipitation (PP): This is often the simplest and fastest method, particularly for plasma and serum samples. youtube.com It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample to denature and precipitate proteins. nih.govyoutube.com After centrifugation, the clear supernatant containing the analyte and the IS is collected for analysis. This method is effective but may result in less clean extracts compared to LLE or SPE. youtube.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two immiscible liquids (aqueous and organic). youtube.com For amantadine, after alkalinizing the plasma sample, an organic solvent like n-hexane can be used for extraction. nih.gov This technique offers a cleaner sample by removing more matrix components than PP. youtube.com The optimization process involves selecting the appropriate solvent and adjusting the pH to ensure maximum recovery of both the analyte and the deuterated IS.

Solid-Phase Extraction (SPE): SPE provides the cleanest extracts by using a solid sorbent to selectively bind the analyte and IS, while matrix interferences are washed away. youtube.com The compounds are then eluted with a small volume of an appropriate solvent. Optimization involves selecting the correct sorbent type (e.g., C18, ion-exchange), and refining the wash and elution steps to maximize recovery and minimize matrix effects.

Since deuterated standards like this compound have almost identical chemical properties to the analyte, they are expected to have the same recovery and behavior throughout these extraction procedures, which is the fundamental principle behind their use. nih.gov

Validation of Analytical Methods for Accuracy, Precision, and Selectivity

Validation is the process of demonstrating that an analytical method is suitable for its intended purpose. gavinpublishers.com According to regulatory guidelines, bioanalytical method validation includes establishing several key parameters. researchgate.net

Selectivity: The method must be able to differentiate and quantify the analyte from other components in the sample, including endogenous substances and metabolites. gavinpublishers.com This is typically assessed by analyzing blank matrix samples from multiple sources to ensure no interfering peaks are present at the retention time of the analyte and IS.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. nih.gov These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in multiple replicates, both within a single day (intra-day) and over several days (inter-day). nih.gov Acceptance criteria typically require the accuracy to be within ±15% (20% for the lower limit of quantitation) of the nominal concentration and the precision (expressed as relative standard deviation, %RSD or coefficient of variation, %CV) to be ≤15% (20% at LLOQ). journalofappliedbioanalysis.com

Linearity and Range: The method should demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range. This is determined by preparing a calibration curve from a series of standards and is typically assessed by the correlation coefficient (r²), which should be ≥ 0.99.

Table 2: Representative Method Validation Data for an Adamantane Assay

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

|---|---|---|---|---|---|

| LLOQ | 15 | 6.6% | 3.3% | 6.3% | 0.7% |

| Low | 45 | 4.5% | -7.3% | 4.8% | -3.3% |

| Mid | 450 | 3.1% | 2.5% | 3.9% | -1.2% |

| High | 1500 | 2.8% | 1.8% | 3.5% | -0.5% |

Data adapted from a validated amantadine assay for illustrative purposes. journalofappliedbioanalysis.com

The successful validation of these parameters ensures that the analytical method using this compound as an internal standard is reliable, accurate, and robust for the quantification of adamantane derivatives in biological samples.

Future Research Directions and Investigative Frontiers for 1 Aminoadamantane N,n D2

Exploration of Novel Synthetic Routes for Site-Specific Deuteration

The development of efficient and highly selective methods for the synthesis of 1-Aminoadamantane-N,N-D2 is a primary research objective. While general methods for the synthesis of amantadine (B194251) are well-established, achieving site-specific deuteration on the amine group with high isotopic purity presents a unique challenge. ias.ac.inijpsr.com Future investigations should focus on novel synthetic strategies that offer high yields and isotopic enrichment.

One promising approach involves the direct deuteration of 1-aminoadamantane. This could potentially be achieved through hydrogen-deuterium exchange reactions catalyzed by transition metals or strong acids in the presence of a deuterium (B1214612) source like D₂O. mdpi.com Optimization of reaction conditions such as temperature, pressure, and catalyst selection will be crucial to maximize the deuterium incorporation specifically at the N,N-positions while minimizing exchange at the adamantane (B196018) cage's C-H bonds.

Another avenue of exploration is the development of a "deuterium switch" approach during the synthesis of amantadine itself. For instance, the Ritter reaction, a common method for synthesizing amantadine from adamantane or its derivatives, could be adapted. researchgate.netnih.gov By utilizing deuterated reagents at the appropriate step, such as a deuterated nitrile or a deuterated acid, it may be possible to introduce deuterium at the desired location.

A comparative analysis of potential synthetic routes is presented in the table below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Direct H/D Exchange | Simpler starting material (1-aminoadamantane). | Potential for low selectivity and side reactions. |

| Modified Ritter Reaction | Potential for high site-selectivity. | Requires synthesis of deuterated reagents. |

| Reductive Amination | Milder reaction conditions. | May require multi-step synthesis of precursors. |

Further research into these and other innovative synthetic methodologies will be instrumental in making this compound and other specifically deuterated compounds more accessible for downstream applications.

Advanced Spectroscopic Techniques for Real-Time Mechanistic Insights

A thorough understanding of the physicochemical properties of this compound is fundamental to its application. Advanced spectroscopic techniques can provide unprecedented insights into its structure, dynamics, and interactions at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy will be a cornerstone of these investigations. While standard ¹H and ¹³C NMR are used to confirm the structure of amantadine, ²H NMR will be particularly valuable for directly observing the deuterium nuclei in this compound. chemicalbook.comnih.govdrugbank.com This can provide information on the local environment and dynamics of the deuterated amino group. Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC), can be employed to fully elucidate the through-bond and through-space correlations, confirming the precise location and extent of deuteration.

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), will be essential for confirming the molecular weight and isotopic purity of this compound. nih.govnih.gov Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the deuterated compound, which can provide valuable information about the strength of the C-D versus C-H bonds and the stability of the molecule. mdpi.com Hydrogen-deuterium exchange mass spectrometry (HDX-MS) could also be employed to study the conformational dynamics of proteins in complex with this compound, revealing how the deuteration might influence binding interactions. mdpi.com

The following table summarizes the key spectroscopic techniques and the insights they can provide:

| Spectroscopic Technique | Information Gained |

| ²H NMR | Direct detection of deuterium, local dynamics. |

| ¹H and ¹³C NMR | Confirmation of overall molecular structure. |

| HRMS | Accurate mass determination and isotopic purity. |

| MS/MS | Fragmentation patterns and bond stability. |

| HDX-MS | Protein conformational dynamics upon binding. |

By combining these advanced spectroscopic methods, researchers can build a comprehensive understanding of the molecular properties of this compound.

In Vivo Imaging and Tracing Applications of Deuterated Adamantanes in Preclinical Models

The use of deuterated compounds as tracers for in vivo imaging is a rapidly advancing field. nih.gov this compound holds significant promise for non-invasive metabolic imaging and pharmacokinetic studies in preclinical models. Deuterium metabolic imaging (DMI) is an emerging MRI-based technique that can visualize and quantify the metabolic fate of deuterated substrates in vivo. nih.govyoutube.comamanote.com

By administering this compound to animal models, researchers could potentially track its distribution, metabolism, and clearance in real-time. This would provide invaluable data on how the deuteration affects the pharmacokinetic profile of the parent compound, amantadine. For instance, it could be determined if the deuteration leads to altered rates of metabolism, which could have implications for its therapeutic efficacy and duration of action.

Furthermore, DMI could be used to investigate the mechanism of action of amantadine at a whole-organism level. By observing where the deuterated compound accumulates, researchers could gain insights into its target tissues and potential off-target effects. This information would be crucial for the development of safer and more effective drugs based on the adamantane scaffold.

| Imaging Application | Potential Insights |

| Pharmacokinetic Studies | Distribution, metabolism, and excretion rates. |

| Target Engagement Studies | Accumulation in specific tissues or organs. |

| Mechanistic Elucidation | Visualization of metabolic pathways. |

The application of in vivo imaging techniques to study this compound could significantly accelerate its preclinical development and provide a deeper understanding of its biological activity.

Development of Structure-Activity Relationship (SAR) Studies Utilizing Deuteration for Mechanistic Elucidation

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing a framework for understanding how chemical structure influences biological activity. pharmacy180.comresearchgate.net The selective deuteration of 1-aminoadamantane at the N,N-positions offers a unique tool to probe the SAR of adamantane derivatives with minimal steric perturbation.

By comparing the biological activity of this compound with its non-deuterated counterpart, amantadine, researchers can investigate the kinetic isotope effect (KIE). A significant KIE would suggest that the cleavage of a C-H bond at the site of deuteration is involved in the rate-determining step of a metabolic pathway or a receptor-binding event. This information is critical for understanding the mechanism of action and for designing next-generation adamantane-based drugs with improved metabolic stability and pharmacokinetic properties.

Furthermore, a library of adamantane derivatives with deuterium incorporated at various positions could be synthesized to systematically map out the importance of different C-H bonds for biological activity. This approach could reveal subtle structure-activity relationships that would be difficult to discern using traditional medicinal chemistry approaches. nih.govmdpi.comnih.gov

| SAR Study Focus | Expected Outcome |

| Kinetic Isotope Effect | Elucidation of metabolic pathways and reaction mechanisms. |

| Site-Specific Deuteration | Identification of key C-H bonds for biological activity. |

| Comparative Bioassays | Quantitative assessment of the impact of deuteration on efficacy. |

The use of deuteration as a subtle structural modification in SAR studies represents a powerful strategy for dissecting complex biological mechanisms and for the rational design of improved therapeutic agents.

Application of Artificial Intelligence and Machine Learning in Predicting Deuterium Effects

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize many aspects of drug discovery and development, including the study of deuterated compounds. preprints.orgresearchgate.net These computational tools can be leveraged to predict the effects of deuteration on various molecular properties and to optimize the design and synthesis of novel deuterated drugs.

Furthermore, AI can be used to analyze the large and complex datasets generated by advanced spectroscopic and in vivo imaging experiments. For example, ML algorithms could be used to identify subtle patterns in NMR or MS data that are indicative of specific structural features or dynamic processes. In the context of in vivo imaging, AI could be used to segment and quantify the distribution of deuterated compounds in different tissues, providing a more objective and accurate analysis of the imaging data.

| AI/ML Application | Potential Impact |

| Predictive Modeling | Faster identification of promising deuterated drug candidates. |

| Synthetic Route Optimization | More efficient and sustainable synthesis of deuterated compounds. |

| Data Analysis | Deeper insights from complex experimental data. |

The synergy between experimental studies of deuterated compounds like this compound and the predictive power of AI and ML promises to accelerate the pace of innovation in the field of deuterated drug discovery.

Q & A

Q. How is 1-Aminoadamantane-N,N-D₂ applied in mechanistic studies of enzyme inhibition or receptor binding?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.